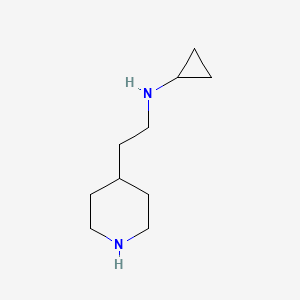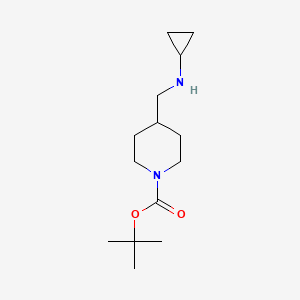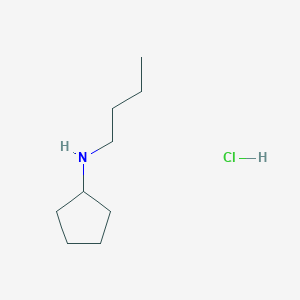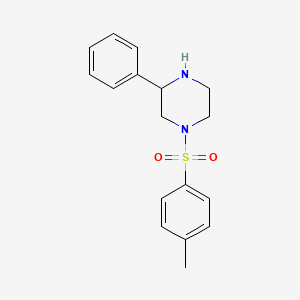
3-Phenyl-1-(toluene-4-sulfonyl)-piperazine
Overview
Description
“3-Phenyl-1-(toluene-4-sulfonyl)-piperazine” is a complex organic compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Attached to this piperazine ring is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a toluene-4-sulfonyl group (which consists of a benzene ring with a methyl group and a sulfonyl group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a phenyl group and a toluene-4-sulfonyl group . The exact method would depend on the specific reactions used and the conditions under which the synthesis is carried out .
Molecular Structure Analysis
The molecular structure of “this compound” would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a basic (alkaline) character to the molecule, while the sulfonyl group would likely make the molecule more acidic .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used . The piperazine ring is known to undergo reactions with acids and bases, and the sulfonyl group can participate in a variety of reactions, including substitution and elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure . Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the specific functional groups present .
Scientific Research Applications
Antimalarial Activity
Research on derivatives of piperazine, including those structurally similar to 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine, has shown potential in antimalarial treatments. Certain piperazine derivatives demonstrate activity against malaria, highlighting the importance of specific substituents for generating this activity (Cunico et al., 2009).
Adenosine Receptor Antagonism
Compounds structurally related to this compound have been found to be potent antagonists at A2B adenosine receptors. This suggests potential applications in modulating adenosine receptor activities, which are important in various physiological processes (Borrmann et al., 2009).
Antibacterial Agents
Some derivatives of piperazine, including those with structures similar to this compound, have been synthesized and tested for their antibacterial properties. These compounds have shown inhibitory effects against bacterial pathogens like Bacillus subtilis and Escherichia coli, suggesting their potential as antibacterial agents (Abbasi et al., 2020).
Antidepressant Properties
Some piperazine derivatives have been explored for their potential as novel antidepressants. Studies have investigated their metabolism in the context of developing effective antidepressant medications (Hvenegaard et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been studied, providing insights into their molecular conformations. This information is crucial for understanding their potential interactions and reactivities in various applications (Naveen et al., 2009).
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-17(13-19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWJJZWFHWUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587592 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-26-9 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


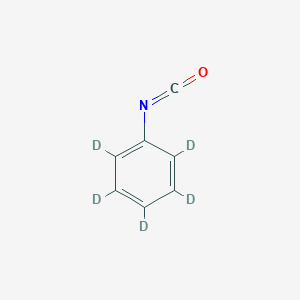
![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
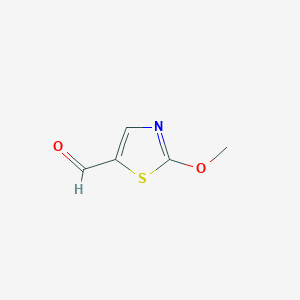
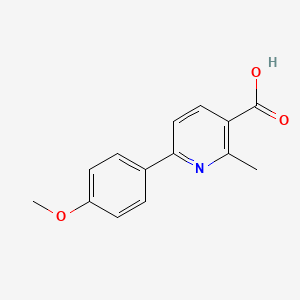
![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
